N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine
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Overview
Description
N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group, a nitro group, and a dioxaphosphinan ring, making it a subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with methyl nitrite under controlled conditions to introduce the nitro group. This is followed by the cyclization of the intermediate product with a suitable phosphorus-containing reagent to form the dioxaphosphinan ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and other phosphorus-containing compounds .
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the nitro and dioxaphosphinan components.
4-Fluoroamphetamine: Contains the fluorophenyl group but differs significantly in structure and function.
Uniqueness
N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxidanylidene-1,3,2$l^{5}-dioxaphosphinan-2-amine is unique due to its combination of a fluorophenyl group, a nitro group, and a dioxaphosphinan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
20926-67-4 |
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Molecular Formula |
C10H12FN2O5P |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H12FN2O5P/c1-10(13(14)15)6-17-19(16,18-7-10)12-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,12,16) |
InChI Key |
GTUXWMBASGLUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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